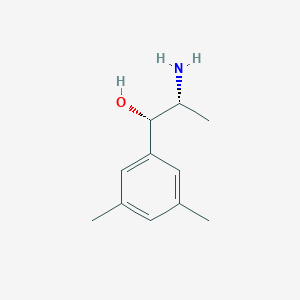
(1S,2R)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and a suitable chiral amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a chiral catalyst to ensure the desired stereochemistry. The reaction may involve reductive amination or other suitable methods to introduce the amino group.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may also include steps for recycling and reusing catalysts and solvents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The amino group can be reduced to form a primary amine or other derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and other mild oxidants.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the aromatic ring.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, primary amines, and substituted aromatic compounds.
Scientific Research Applications
(1S,2R)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
2-Amino-1-(3,5-dimethylphenyl)ethanol: A similar compound with a shorter carbon chain.
2-Amino-1-(3,5-dimethylphenyl)propan-2-ol: A structural isomer with the amino group at a different position.
Uniqueness
(1S,2R)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S,2R)-2-amino-1-(3,5-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(13)9(3)12/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m1/s1 |
InChI Key |
YBAYZNDAGDFODI-MWLCHTKSSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]([C@@H](C)N)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C)N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















